2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine
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Overview
Description
2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine typically involves the reaction of 1,4-phenylenebis(methylene) with dipyridine in the presence of selenium reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Studied for its potential chemopreventive effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of 2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can modulate redox reactions and influence signaling pathways. For example, it has been shown to inhibit the androgen receptor and Akt signaling pathways in prostate cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with chemopreventive properties.
Selenomethionine: A naturally occurring organoselenium compound with antioxidant properties.
Uniqueness
2,2’-[1,4-Phenylenebis(methyleneselanyl)]dipyridine is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other organoselenium compounds. Its ability to modulate specific signaling pathways, such as the androgen receptor and Akt pathways, makes it particularly interesting for cancer research .
Properties
CAS No. |
184293-57-0 |
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Molecular Formula |
C18H16N2Se2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[[4-(pyridin-2-ylselanylmethyl)phenyl]methylselanyl]pyridine |
InChI |
InChI=1S/C18H16N2Se2/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2 |
InChI Key |
VGCQSWJSYQDNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)[Se]CC2=CC=C(C=C2)C[Se]C3=CC=CC=N3 |
Origin of Product |
United States |
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